![molecular formula C10H9Cl2N5 B1490395 2-chloro-3-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrazine CAS No. 2098042-38-5](/img/structure/B1490395.png)
2-chloro-3-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrazine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 34 bonds, including 20 non-H bonds, 11 multiple bonds, 1 rotatable bond, and 11 aromatic bonds . The structure also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring . It also contains 1 tertiary amine (aromatic) and 1 Imidazole .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of heterocyclic compounds like 3-pyrazinyl-imidazo[1,2-a]pyridines involves treating 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine with N-bromosuccinimide to generate intermediates, which upon treatment with various 2-aminopyridines, cyclize to form the desired compounds (Collins Michael Raymond et al., 2010). This highlights the compound's role in synthesizing complex heterocycles.
Anticancer Applications
Research has shown that derivatives such as 1,2-dihydropyrido[3,4-b]pyrazines exhibit significant antitumor activity, acting as mitotic inhibitors (Carroll Temple et al., 1987). Furthermore, the synthesis of imidazo[1,2-a]pyrazines and their congeners has been explored for potential anticancer agents, with various synthesis routes developed to explore their biological activities (Richa Goel et al., 2015).
Anti-inflammatory and Analgesic Activities
Compounds synthesized from 2-chloro-3-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrazine have been evaluated for anti-inflammatory and analgesic activities. For example, certain derivatives were found to possess potent anti-inflammatory properties, comparable to or surpassing that of indomethacin, a well-known anti-inflammatory drug (E. Abignente et al., 1993).
Luminescence and Bioluminescence
The luminescence properties of imidazo[1,2-a]pyrazin-3(7H)-one compounds, including derivatives of the core structure mentioned, have been studied for their potential applications in bioassays and chemiluminescence. These studies explore the chemical principles behind their luminescence and applications in areas like bioassay, offering insights into novel uses beyond traditional therapeutic areas (K. Teranishi, 2007).
properties
IUPAC Name |
3-chloro-7-(3-chloropyrazin-2-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N5/c11-7-5-15-8-6-16(3-4-17(7)8)10-9(12)13-1-2-14-10/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEERPQXIAVMCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C3=NC=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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